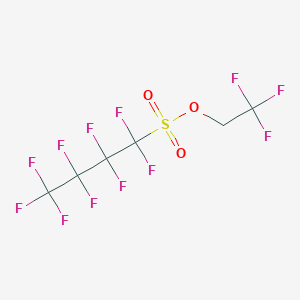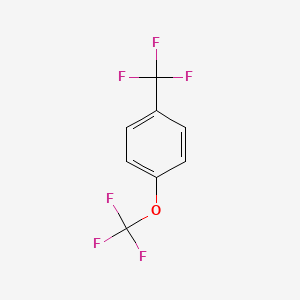![molecular formula C9H8F2O2 B1304698 1-[3-(Difluoromethoxy)phenyl]ethanone CAS No. 101975-23-9](/img/structure/B1304698.png)
1-[3-(Difluoromethoxy)phenyl]ethanone
Übersicht
Beschreibung
1-[3-(Difluoromethoxy)phenyl]ethanone is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss various related compounds with similar structural motifs, such as substituted phenyl ethanones and their derivatives. These compounds are of interest due to their potential applications in nonlinear optics, as inhibitors in biological systems, and for their electronic properties .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with basic building blocks like benzaldehyde acetal or acetophenone ketal. For example, the synthesis of conformationally-restricted 1,3-dioxanes with a phenyl moiety involves acid-catalyzed intramolecular transacetalization . Similarly, rhenium-oxo and phenylimido complexes can be synthesized from 1-phenyl-2-(diisopropylphosphino)ethanone . These methods could potentially be adapted for the synthesis of 1-[3-(Difluoromethoxy)phenyl]ethanone by incorporating difluoromethoxy groups at appropriate steps.
Molecular Structure Analysis
The molecular structure of related compounds is often determined using X-ray diffraction (XRD) and optimized using computational methods such as density functional theory (DFT). The geometrical parameters obtained from these studies are crucial for understanding the stability and reactivity of the molecules . For 1-[3-(Difluoromethoxy)phenyl]ethanone, similar techniques could be used to analyze its molecular structure.
Chemical Reactions Analysis
The reactivity of similar compounds is influenced by the presence of functional groups and the overall electronic structure. For instance, the carbonyl group is identified as a reactive site due to its negative charge in the molecular electrostatic potential (MEP) analysis . The presence of a difluoromethoxy group in 1-[3-(Difluoromethoxy)phenyl]ethanone would likely affect its reactivity, potentially making it a site for electrophilic attack due to the electronegativity of the fluorine atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as vibrational frequencies and hyperpolarizability, are investigated using various spectroscopic techniques and computational analyses. These properties are indicative of the compounds' roles in nonlinear optics and their electronic behavior . The presence of substituents like difluoromethoxy groups would alter these properties, which could be studied using similar methods.
Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors
Research has elucidated the role of certain compounds as the foundation for developing fluorescent chemosensors. These chemosensors exhibit high selectivity and sensitivity for detecting metal ions, anions, neutral molecules, and pH changes. Such advancements underscore the compound's potential in environmental monitoring and diagnostics (Roy, 2021).
Anticancer Potentials
Cinnamic acid derivatives, possessing a similar phenyl acrylic acid functionality, have been extensively studied for their medicinal properties, especially as antitumor agents. The research indicates a significant interest in leveraging the chemical properties of related compounds for developing synthetic antitumor agents, highlighting their underutilized potential in cancer therapy (De, Baltas, & Bedos-Belval, 2011).
Ethnobotanical and Phytochemical Applications
The ethnobotanical properties of plants like Ehretia laevis reveal a plethora of chemical compounds with therapeutic properties. These include antioxidants, anti-venom, and anti-diabetic effects, offering a rich area for further exploration in pharmaceutical applications (Thakre Rushikesh et al., 2016).
Environmental Biodegradability of Polyfluoroalkyl Substances
Studies on the microbial degradation of polyfluoroalkyl chemicals, to which “1-[3-(Difluoromethoxy)phenyl]ethanone” is structurally related, emphasize the environmental fate of such compounds. Research indicates the transformation of these substances into perfluoroalkyl acids, underscoring the importance of understanding their biodegradation pathways to assess environmental risks and develop remediation strategies (Liu & Avendaño, 2013).
Redox Mediators in Organic Pollutant Treatment
The use of redox mediators in conjunction with enzymes for the treatment of recalcitrant organic pollutants presents an innovative approach to wastewater treatment. This research highlights the efficacy of such systems in enhancing the degradation of pollutants, thereby contributing to the field of environmental science and engineering (Husain & Husain, 2007).
Safety And Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
1-[3-(difluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-6(12)7-3-2-4-8(5-7)13-9(10)11/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBDNZCDRGGGEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378884 | |
| Record name | 1-[3-(Difluoromethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Difluoromethoxy)phenyl]ethanone | |
CAS RN |
101975-23-9 | |
| Record name | 1-[3-(Difluoromethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(difluoromethoxy)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















